molecular formula C5H7NOS B1395448 (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol CAS No. 1315378-62-1

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1395448
CAS No.: 1315378-62-1
M. Wt: 129.18 g/mol
InChI Key: KGTHTAOYPYNCFX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by the presence of a thiazole ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Ethan-1-ol Moiety: The thiazole ring is then functionalized with an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction where the thiazole is treated with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis of Thiazole: Utilizing continuous flow reactors to optimize the Hantzsch thiazole synthesis.

    Efficient Functionalization: Employing catalytic processes to attach the ethan-1-ol group, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of thiazole-5-carboxaldehyde or thiazole-5-carboxylic acid.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology:

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Agent: Investigated for its antimicrobial properties.

Medicine:

    Drug Development: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

    (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with the thiazole ring substituted at the 4-position.

    (1S)-1-(1,3-oxazol-5-yl)ethan-1-ol: Contains an oxazole ring instead of a thiazole ring.

Uniqueness:

    Thiazole Ring Position: The position of the thiazole ring substitution significantly affects the compound’s reactivity and biological activity.

    Functional Group: The presence of the ethan-1-ol group provides unique chemical properties and potential for further functionalization.

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTHTAOYPYNCFX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 4
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.